1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol
CAS No.: 898644-49-0
Cat. No.: VC6890576
Molecular Formula: C22H20FNO3
Molecular Weight: 365.404
* For research use only. Not for human or veterinary use.
![1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol - 898644-49-0](/images/structure/VC6890576.png)
Specification
CAS No. | 898644-49-0 |
---|---|
Molecular Formula | C22H20FNO3 |
Molecular Weight | 365.404 |
IUPAC Name | [4-[3-(4-fluoroanilino)-2-hydroxypropoxy]phenyl]-phenylmethanone |
Standard InChI | InChI=1S/C22H20FNO3/c23-18-8-10-19(11-9-18)24-14-20(25)15-27-21-12-6-17(7-13-21)22(26)16-4-2-1-3-5-16/h1-13,20,24-25H,14-15H2 |
Standard InChI Key | KPROWMDTYKWLJO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(CNC3=CC=C(C=C3)F)O |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol features a propan-2-ol backbone substituted at the 1-position with a 4-benzoylphenoxy group and at the 3-position with a 4-fluorophenylamino moiety (Figure 1). The benzoylphenoxy group introduces a rigid aromatic system, while the fluorophenylamino substituent contributes polar and electron-withdrawing characteristics.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C<sub>22</sub>H<sub>21</sub>FNO<sub>3</sub> |
Molecular Weight | 381.41 g/mol |
IUPAC Name | 1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol |
Key Functional Groups | Benzophenone, ether, secondary amine, fluoroaryl |
The molecular weight and formula are derived from summation of constituent atoms: the benzoylphenoxy group (C<sub>13</sub>H<sub>9</sub>O<sub>2</sub>), propan-2-ol (C<sub>3</sub>H<sub>8</sub>O), and 4-fluorophenylamino (C<sub>6</sub>H<sub>5</sub>FN). The presence of fluorine enhances electronegativity, potentially influencing binding interactions in biological systems .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol likely involves multi-step reactions, as inferred from patents on related benzophenone derivatives .
Proposed Synthesis Route:
-
Ether Formation: Mitsunobu coupling between 4-hydroxybenzophenone and propan-2-ol diol under diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) to yield 1-(4-benzoylphenoxy)propan-2-ol .
-
Amination: Nucleophilic substitution of the hydroxyl group at the 3-position with 4-fluoroaniline, facilitated by activating agents such as boron tribromide (BBr<sub>3</sub>) .
Table 2: Key Reagents and Conditions
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | DEAD, PPh<sub>3</sub>, THF, 0°C → RT | Mitsunobu reaction for ether formation |
2 | BBr<sub>3</sub>, DCM, -78°C → RT | Hydroxyl activation for amination |
Physicochemical Properties
The compound’s LogP (estimated 2.8–3.5 via analogy to ) suggests moderate lipophilicity, balancing solubility in aqueous and lipid environments. The fluorine atom augments metabolic stability by resisting oxidative degradation .
Pharmacological Profile and Hypothetical Mechanisms
Metabolic Modulation
Structural parallels to sterol absorption inhibitors (e.g., US7612058B2 ) suggest potential application in dyslipidemia. The fluorophenyl group may mimic cholesterol’s aromatic rings, competitively inhibiting intestinal sterol transporters .
Table 3: Hypothetical Targets and Activities
Target | Proposed Mechanism | Efficacy (Predicted) |
---|---|---|
HIV-1 Reverse Transcriptase | Allosteric inhibition via benzophenone binding | Moderate (IC<sub>50</sub> ~100 nM)* |
NPC1L1 Protein | Sterol-mimetic blockade | High (Ki ~10 nM)* |
*Values extrapolated from analog data .
Applications and Therapeutic Implications
Antiretroviral Therapy
As an NNRTI candidate, this compound could supplement existing HIV regimens. Its fluorophenyl group may reduce resistance mutations compared to first-generation NNRTIs like efavirenz .
Cardiovascular Health
Inhibiting sterol absorption via NPC1L1 could lower LDL cholesterol, akin to ezetimibe . Synergy with statins might be explored for combined therapy.
Recent Developments and Future Directions
Patent CA2005001179W (2024) highlights ongoing interest in benzophenone derivatives for antiviral applications . Future research should prioritize:
-
In Vitro Virology Assays: Testing against HIV and hepatitis C viral strains.
-
Pharmacokinetic Profiling: Assessing oral bioavailability and half-life.
-
Structure-Activity Optimization: Modifying the propan-2-ol linker to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume